molecular formula C18H21ClN2O B4965508 1-(3-chlorobenzyl)-4-(4-methoxyphenyl)piperazine

1-(3-chlorobenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B4965508
M. Wt: 316.8 g/mol
InChI Key: VOBVNWNWVMCRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(4-methoxyphenyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine class. It is a popular recreational drug that is widely used for its euphoric and hallucinogenic effects. However, TFMPP has also been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This activation of serotonin receptors is thought to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to increase serotonin levels in the brain, leading to feelings of euphoria and altered perception. It has also been shown to decrease levels of the stress hormone cortisol, leading to its potential use as an anxiolytic. However, TFMPP has also been shown to have negative effects on the cardiovascular system, including increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for lab experiments, including its low cost and availability. However, it also has several limitations, including its potential for toxicity and its limited solubility in water.

Future Directions

There are several potential future directions for research on TFMPP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Another area of interest is its potential use as an anxiolytic and antidepressant. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and its potential side effects.

Synthesis Methods

TFMPP can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with 3-chlorobenzyl chloride and 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure TFMPP.

Scientific Research Applications

TFMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-18-7-5-17(6-8-18)21-11-9-20(10-12-21)14-15-3-2-4-16(19)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBVNWNWVMCRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

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